molecular formula C16H15N3O3 B2676614 N-(3-(quinolin-8-yloxy)propyl)isoxazole-5-carboxamide CAS No. 1235353-82-8

N-(3-(quinolin-8-yloxy)propyl)isoxazole-5-carboxamide

Cat. No. B2676614
CAS RN: 1235353-82-8
M. Wt: 297.314
InChI Key: AWCGLRMDXFWECU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “N-(3-(quinolin-8-yloxy)propyl)isoxazole-5-carboxamide” is defined by its molecular formula, C16H15N3O3.


Chemical Reactions Analysis

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Among various novel synthetic techniques in use for isoxazole synthesis, most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .

Scientific Research Applications

Antimicrobial Activity

The synthesis of quinoline—1H-1,2,3-triazole molecular hybrids, including this compound, has been explored for its antimicrobial potential . Specifically, compound 16 demonstrated broad-spectrum antibacterial activity against methicillin-resistant Staphylococcus aureus, Escherichia coli, Acinetobacter baumannii, and multidrug-resistant Klebsiella pneumoniae. Additionally, it exhibited antifungal effects against Candida albicans and Cryptococcus neoformans, surpassing fluconazole in potency.

Drug Design and Multi-Target Approach

Given the rise of antimicrobial resistance, multi-target drug design (MTDD) strategies are gaining prominence. Compound 16 serves as a promising scaffold for developing new antimicrobial agents. In silico studies highlighted its excellent drug-like properties and emphasized the importance of the triazole ring in stabilizing complexation with target proteins .

Protein Binding and Structural Insights

Analysis of the compound’s interaction with proteins revealed that the 1H-1,2,3-triazole ring plays a crucial role in strong protein binding. This conformation near the heme cofactor enhances its overall binding profile .

Synthetic Chemistry and One-Pot Reactions

The synthesis of quinolin-8-amines, including this compound, involves one-pot reactions using SnCl2·2H2O or indium powder. These methods provide efficient access to quinoxalines and quinolin-8-amines .

Polyimide-Based Materials

Compound 3, a derivative of quinolin-8-yloxy, has been used in the synthesis of polyimides. These materials find applications in various fields, including electronics, coatings, and membranes .

properties

IUPAC Name

N-(3-quinolin-8-yloxypropyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c20-16(14-7-10-19-22-14)18-9-3-11-21-13-6-1-4-12-5-2-8-17-15(12)13/h1-2,4-8,10H,3,9,11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWCGLRMDXFWECU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCCCNC(=O)C3=CC=NO3)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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